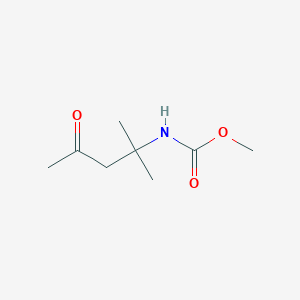
Methyl (2-methyl-4-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methyl-4-oxopentan-2-yl)carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a methylated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-methyl-4-oxopentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a methyl ketone with an isocyanate under mild conditions. Another method includes the use of carbamoylation reactions, where an amine reacts with a carbonyl compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation processes. These processes often use environmentally friendly reagents and catalysts to ensure high yields and purity. For example, the use of dimethyl carbonate as a carbonyl source in the presence of solid catalysts has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-4-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces alcohols.
Scientific Research Applications
Methyl (2-methyl-4-oxopentan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (2-methyl-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- tert-Butyl carbamate
Uniqueness
Methyl (2-methyl-4-oxopentan-2-yl)carbamate is unique due to its specific structure, which includes a methylated ketone and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65330-08-7 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl N-(2-methyl-4-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h5H2,1-4H3,(H,9,11) |
InChI Key |
YDOZVMOCSOUIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


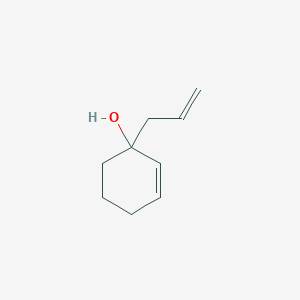
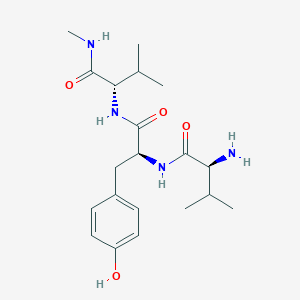

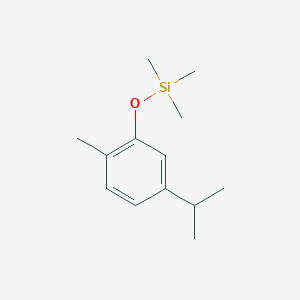
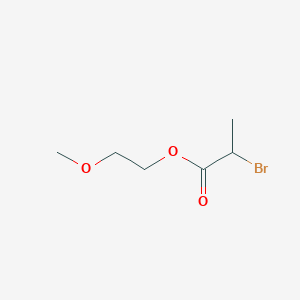
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)


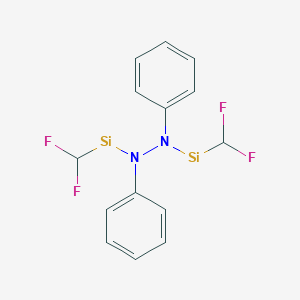
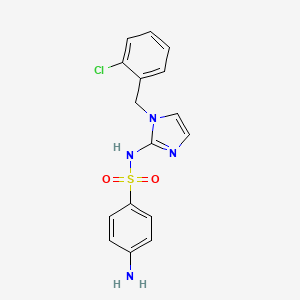
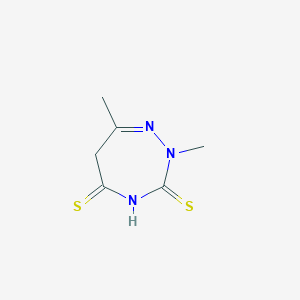
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)

